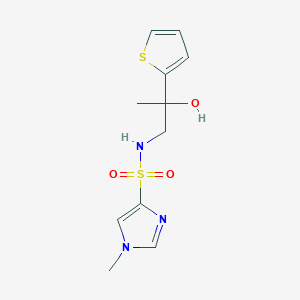

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-methyl-1H-imidazole-4-sulfonamide

Description

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-methyl-1H-imidazole-4-sulfonamide is a sulfonamide derivative characterized by a hybrid structure featuring a thiophene ring, a hydroxypropyl chain, and a 1-methylimidazole sulfonamide moiety. Its synthesis likely involves multi-step reactions, including nucleophilic substitutions and sulfonamide couplings, as observed in analogous sulfonamide derivatives .

Properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-ylpropyl)-1-methylimidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3S2/c1-11(15,9-4-3-5-18-9)7-13-19(16,17)10-6-14(2)8-12-10/h3-6,8,13,15H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DETNCNMYELTVPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNS(=O)(=O)C1=CN(C=N1)C)(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-methyl-1H-imidazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene and imidazole intermediates. The thiophene ring can be functionalized through electrophilic substitution reactions, while the imidazole ring can be synthesized via cyclization reactions involving aldehydes and amines. The final step involves the sulfonation of the imidazole ring and subsequent coupling with the thiophene derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-methyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

Substitution: Both the thiophene and imidazole rings can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or imidazole rings.

Scientific Research Applications

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-methyl-1H-imidazole-4-sulfonamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine: Its potential therapeutic properties can be explored for the treatment of various diseases.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene and imidazole rings can also participate in binding interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonamide Moieties

The target compound shares key functional groups with other sulfonamide-based molecules, such as those reported in and . Below is a comparative analysis:

Key Observations :

- Sulfonamide Reactivity : The sulfonamide group in all compounds enables hydrogen bonding and coordination to metal ions, critical for biological activity. However, the thiophene and hydroxypropyl groups in the target compound may enhance solubility compared to phenylsulfonyl derivatives in .

- Synthetic Complexity : The target compound’s synthesis likely mirrors methods in (e.g., alkylation of α-halogenated ketones) but requires precise control to avoid N-alkylation side products .

Spectral and Physicochemical Comparisons

- IR Spectroscopy : The absence of νC=O (~1663–1682 cm⁻¹) in triazole derivatives () contrasts with the target compound, where the imidazole sulfonamide moiety would show νS=O (~1150–1250 cm⁻¹) and νN-H (~3150–3400 cm⁻¹) .

- NMR: The hydroxypropyl group in the target compound would exhibit distinct δH (1H-NMR) signals for the -CH(OH)- proton (~3.5–4.5 ppm) and thiophene aromatic protons (~6.5–7.5 ppm), differentiating it from ’s piperidinyl/cyanophenyl signals .

Biological Activity

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-methyl-1H-imidazole-4-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₃H₁₅N₃O₃S

- Molecular Weight : 285.35 g/mol

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of the Imidazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Thiophene Group : The thiophene moiety is introduced via electrophilic substitution or coupling reactions.

- Sulfonamide Formation : The sulfonamide group is added through a reaction between a sulfonyl chloride and an amine.

The biological activity of this compound is attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cancer cell proliferation and inflammation.

- Microtubule Destabilization : Similar compounds have been reported to disrupt microtubule dynamics, leading to cell cycle arrest in cancer cells .

Anticancer Activity

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines:

In vivo studies have demonstrated that oral administration of this compound can prolong survival in murine models of leukemia, indicating its potential as an anticancer agent.

Case Study 1: Antitumor Activity

A study conducted on a series of imidazole derivatives, including our compound, revealed significant antitumor activity. The results indicated that these compounds could inhibit tumor growth by inducing apoptosis in cancer cells through the activation of caspase pathways .

Case Study 2: Inhibition of Tubulin Polymerization

Another investigation focused on the mechanism by which imidazole derivatives inhibit tubulin polymerization. The findings suggested that these compounds bind to the colchicine site on tubulin, leading to disrupted microtubule formation and subsequent cell cycle arrest at the G₂/M phase .

Q & A

Q. What are the recommended synthetic routes for N-(2-hydroxy-2-(thiophen-2-yl)propyl)-1-methyl-1H-imidazole-4-sulfonamide, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, typically starting with condensation of thiophene derivatives with aldehydes or ketones. For example:

- Step 1 : Condensation of 2-thiophenecarboxaldehyde with a hydroxyl-containing propane derivative to form the hydroxypropyl-thiophene intermediate.

- Step 2 : Sulfonylation of the imidazole ring using sulfonic acid derivatives under basic conditions (e.g., triethylamine in DMF).

- Step 3 : Purification via column chromatography or recrystallization to isolate the final product. Optimization includes controlling pH (7–9), temperature (60–80°C), and solvent polarity to maximize yields (reported ~60–70% for analogous compounds) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Analytical methods include:

- Nuclear Magnetic Resonance (NMR) : Confirm substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm, imidazole protons at δ 7.5–8.0 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% for biological assays) using reverse-phase C18 columns .

- Mass Spectrometry (MS) : Verify molecular weight (287.35 g/mol) via ESI-MS .

Q. What preliminary biological screening assays are suitable for this compound?

Based on structural analogs (e.g., sulfonamide-imidazole hybrids), prioritize:

- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50 values .

- Enzyme Inhibition : Target sulfonamide-sensitive enzymes like carbonic anhydrase .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is critical:

- Data Collection : High-resolution (<1.0 Å) data at low temperature (100 K) to minimize thermal motion .

- Key Parameters : Bond angles (e.g., C-S-N in sulfonamide: ~107°), torsional angles (thiophene-imidazole dihedral: ~30–45°) .

- Challenges : Twinning or disordered solvent molecules require advanced refinement protocols .

Q. What computational strategies predict binding modes and pharmacokinetic properties?

- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., bacterial dihydrofolate reductase). Key residues: Asp27, Arg57 .

- ADMET Prediction : SwissADME for bioavailability (Lipinski’s Rule compliance: MW <500, LogP <5) and toxicity (AMES test for mutagenicity) .

- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns .

Q. How do substituent modifications impact structure-activity relationships (SAR)?

Systematic SAR studies involve:

- Thiophene Replacement : Substitute with furan (lower hydrophobicity) or phenyl (increased π-stacking) .

- Sulfonamide Group : Replace with carboxamide (altered H-bonding capacity) .

- Hydroxypropyl Chain : Shorten or branch to modulate steric effects . Example : Analogues with fluorinated thiophene show 2–3× higher antimicrobial activity .

Methodological Notes

- Contradictions in Evidence : While sulfonamide derivatives are broadly antimicrobial , some analogues show cytotoxicity at higher doses (>50 μM), necessitating dose-response profiling .

- Critical Gaps : Limited experimental data on metabolic stability (e.g., CYP450 interactions) and in vivo efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.